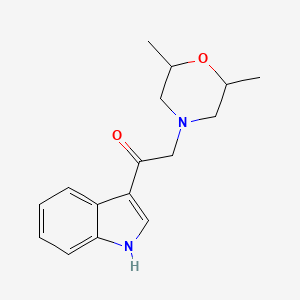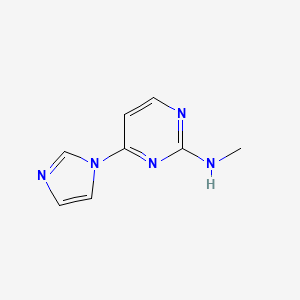
N-(4-bromo-2-fluorophenyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)furan-3-carboxamide, commonly known as BFF, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicinal chemistry, biochemistry, and pharmacology. BFF is a heterocyclic compound that contains a furan ring and a carboxamide group, which makes it a versatile molecule for synthesizing different derivatives.
Mécanisme D'action
The exact mechanism of action of BFF is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors involved in various cellular pathways. For instance, BFF has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. BFF has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
BFF has been shown to have diverse biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. BFF has also been reported to have antioxidant properties and can scavenge free radicals, which are implicated in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BFF has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, BFF has some limitations, such as its low solubility in water and limited availability, which can hinder its use in some experiments.
Orientations Futures
There are several future directions for BFF research, including the development of new derivatives with enhanced activity and specificity towards specific targets. Moreover, the use of BFF in combination with other drugs or therapies could potentiate its effects and reduce its limitations. Further studies are also needed to elucidate the exact mechanism of action of BFF and its potential use in different diseases.
In conclusion, BFF is a promising chemical compound that has shown significant potential in various fields, including medicinal chemistry, biochemistry, and pharmacology. BFF has diverse biochemical and physiological effects and has been extensively studied for its potential use as a drug candidate for various diseases. Further research is needed to fully understand its mechanism of action and potential use in different diseases.
Méthodes De Synthèse
The synthesis of BFF involves a multi-step process that starts with the preparation of 4-bromo-2-fluoroaniline, which is then coupled with furan-3-carboxylic acid using a coupling agent such as EDCI or DCC to obtain BFF. This method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
BFF has been extensively studied for its potential use as a drug candidate for various diseases such as cancer, inflammation, and neurological disorders. Several studies have reported the anticancer activity of BFF against different cancer cell lines, including breast, lung, and colon cancer cells. BFF has also shown promising results in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, BFF has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO2/c12-8-1-2-10(9(13)5-8)14-11(15)7-3-4-16-6-7/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJXNPQQZKLBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465165.png)


![1-[1-(4-Fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7465186.png)



![5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B7465206.png)



